Prosapogenin D

Description

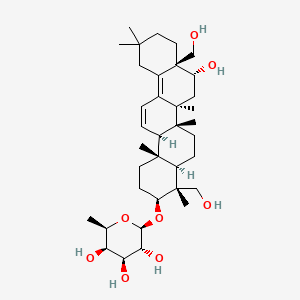

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUUFLADFXKYAU-WQPKRVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Phytochemical Distribution of Prosapogenin D

Glycosylation Steps and Glycosyltransferases

Once the triterpenoid (B12794562) aglycone (sapogenin) is formed, it undergoes a series of glycosylation steps, where sugar molecules are attached to the core structure. This process is crucial for the solubility, stability, and biological activity of the resulting saponin (B1150181). mdpi.com

The key enzymes responsible for this process are UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose (UDP-Glc), to a specific position on the aglycone or an existing sugar chain. mdpi.comacs.org The biosynthesis of a complex saponin involves a sequence of glycosylation events catalyzed by different UGTs, each with high specificity for the substrate (the aglycone or a partially glycosylated intermediate) and the position of sugar attachment. nih.gov

In Platycodon grandiflorus, for example, specific UGTs have been identified that catalyze the glycosylation of the C3 position of Platycodin D to produce more complex saponins (B1172615) like Platycodin D3. mdpi.com This demonstrates the stepwise nature of glycosylation, where a series of specific UGTs work in concert to build the final oligosaccharide chain. acs.orgmdpi.com

Enzymatic Transformations in Plant Systems

Prosapogenins are intermediates in the biosynthesis or catabolism of more complex saponins. They are formed when a bidesmosidic saponin (with two sugar chains) or a monodesmosidic saponin with a longer sugar chain undergoes partial hydrolysis, losing one or more sugar units. medcraveonline.commdpi.com

This transformation can be catalyzed by specific glycosidase enzymes within the plant, which selectively cleave sugar residues. researchgate.netjst.go.jp This enzymatic hydrolysis is a key step in modifying the properties and activity of saponins. For instance, in some plants, pathogen attack can trigger the hydrolysis of saponins into derivatives with enhanced antimicrobial activity. mdpi.com

The conversion of complex saponins to prosapogenins can also be achieved outside the plant using enzymatic methods. Studies have shown that enzymes like cellulase (B1617823) and β-dextranase can effectively hydrolyze primary saponins, such as Protogracillin from Dioscorea zingiberensis, to yield Prosapogenin (B1211922) A. tandfonline.comtandfonline.com This controlled enzymatic process mimics the transformations that can occur within plant systems, leading to the formation of these partially deglycosylated saponins.

Table 2: Chemical Identifiers for Prosapogenin D

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

| Molecular Formula | C₄₁H₆₈O₁₃ |

| CAS Number | 103629-72-7 |

| ChEMBL ID | CHEMBL3613727 |

Isolation and Purification Methodologies for Prosapogenin D

Extraction Techniques from Plant Biomass

The initial step in obtaining Prosapogenin (B1211922) D involves its extraction from raw plant material, often from species of the Dioscorea genus. nih.govkoreascience.krtandfonline.comnih.gov The choice of extraction method is critical as it influences the yield and purity of the initial crude extract. These techniques can be broadly categorized into classical and modern methods.

Classical Extraction Methods (e.g., Soxhlet, Maceration)

Traditional solvent extraction methods have long been employed for the isolation of saponins (B1172615). researchgate.net These methods are valued for their simplicity and cost-effectiveness. nih.gov

Maceration : This technique involves soaking the powdered plant material in a sealed container with a suitable solvent at room temperature for an extended period, often several days, with periodic agitation. tandfonline.comfrontiersin.org The prolonged contact time allows the solvent to penetrate the plant cells and dissolve the target compounds. nih.gov However, maceration can be time-consuming and may result in lower extraction efficiency compared to other methods. phytopurify.com

Soxhlet Extraction : This method provides a more efficient alternative to simple maceration by using a specialized apparatus that continuously washes the plant material with fresh, condensed solvent. yok.gov.tr This process of continuous reflux extraction enhances efficiency and typically requires less solvent than maceration. phytopurify.com A key drawback is the prolonged exposure of the extract to heat, which can potentially lead to the degradation of thermolabile compounds. tandfonline.comphytopurify.com

For saponins, including steroidal types like Prosapogenin D, aqueous alcoholic solutions (e.g., methanol (B129727) or ethanol) are commonly used as extraction solvents. researchgate.net Following extraction, a defatting step, often with n-hexane, may be performed to remove lipids. researchgate.net

Modern Enhanced Extraction Methods (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Supercritical Fluid Extraction, Accelerated Solvent Extraction)

To overcome the limitations of classical methods, several modern techniques have been developed to improve extraction efficiency, reduce solvent consumption, and shorten extraction times. phytopurify.com

Ultrasound-Assisted Extraction (UAE) : This method utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which often leads to higher yields in shorter times and at lower temperatures compared to conventional methods. cabidigitallibrary.orgcytivalifesciences.com The efficiency of UAE is influenced by factors such as temperature, time, solvent composition, and ultrasonic power. cabidigitallibrary.orgcytivalifesciences.com For steroidal saponins, UAE has been shown to be more effective than conventional heat reflux extraction. tandfonline.com

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and plant matrix, causing internal pressure to build up within the plant cells, leading to their rupture and the release of bioactive compounds. researchgate.net This technique offers significant advantages, including reduced extraction time, lower solvent usage, and higher extraction rates. koreascience.krtandfonline.com Key parameters that are optimized for MAE include microwave power, temperature, extraction time, and solvent concentration. koreascience.krtandfonline.com

Supercritical Fluid Extraction (SFE) : SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. nih.gov Under specific conditions of temperature and pressure above its critical point, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. nih.gov The solvating power of the fluid can be fine-tuned by altering the pressure and temperature. nih.gov While SFE is highly efficient and environmentally friendly, its application can be limited by the high cost of the equipment. iomcworld.com

Accelerated Solvent Extraction (ASE) : ASE is an automated technique that uses common solvents at elevated temperatures (above their normal boiling points) and pressures. nih.gov These conditions maintain the solvent in a liquid state, decrease its viscosity, and increase its penetration into the sample matrix, resulting in rapid and efficient extractions with significantly reduced solvent consumption compared to traditional methods. nih.govuu.se A typical ASE process can be completed in 15-25 minutes. nih.gov

Table 1: Comparison of Modern Extraction Techniques for Plant Bioactives

| Technique | Principle | Key Advantages | Commonly Optimized Parameters |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. nih.govcytivalifesciences.com | Reduced time & temperature, increased yield. cabidigitallibrary.org | Temperature, time, frequency, power, solvent type. cabidigitallibrary.org |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes localized heating and cell rupture. researchgate.net | Very fast, reduced solvent volume, improved yield. koreascience.krtandfonline.com | Microwave power, time, temperature, solvent type. koreascience.kr |

| Supercritical Fluid Extraction (SFE) | Uses solvents (e.g., CO₂) above their critical temperature and pressure. nih.gov | "Green" solvent, high selectivity, solvent-free extract. nih.gov | Pressure, temperature, flow rate, co-solvent use. nih.gov |

| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperature and pressure. nih.gov | Fast, automated, low solvent use, high efficiency. nih.govuu.se | Temperature, pressure, solvent type, static cycles. google.com |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires one or more chromatographic steps. researchgate.netresearchgate.net The separation of saponins is often challenging due to the presence of multiple, structurally similar compounds with very similar polarities. researchgate.netresearchgate.net

Column Chromatography (Silica Gel, Reverse-Phase)

Column chromatography is a fundamental purification technique used for the large-scale fractionation of crude extracts. researchgate.net

Silica (B1680970) Gel Chromatography : This is a type of normal-phase chromatography where a polar stationary phase (silica gel) is used. google.com The separation is based on polarity, where less polar compounds elute first. It is often used as an initial purification step to separate the crude saponin (B1150181) extract into simpler fractions. nih.govgoogle.com For instance, a crude butanol extract can be subjected to silica gel column chromatography, eluting with a solvent system like chloroform-methanol-water, to yield fractions enriched with specific saponins. nih.govgoogle.com

Reverse-Phase Chromatography : In this mode, a non-polar stationary phase is used, typically silica gel chemically modified with C18 (octadecylsilyl) or C8 alkyl chains. nih.govnih.gov Elution is carried out with a polar mobile phase, and separation occurs based on hydrophobicity, with more polar compounds eluting first. Reverse-phase column chromatography is frequently used to further purify fractions obtained from silica gel chromatography. researchgate.netgoogle.com It is also common to use reverse-phase solid-phase extraction (SPE) cartridges (e.g., C18) to clean up and concentrate the saponin extract before further purification steps. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and analysis of saponins due to its high resolution and sensitivity. nih.gov It is particularly crucial for separating structurally similar saponins. iomcworld.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for saponin separation. nih.gov C18 columns are widely employed, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid. nih.govbjmu.edu.cncaldic.com Due to the lack of a strong chromophore in many saponins, detection can be challenging. researchgate.netnih.gov While detection at low UV wavelengths (200-210 nm) is possible, more specific and sensitive detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often preferred. nih.govnih.gov The purity of Prosapogenin A (an alternative name for this compound) is often confirmed using HPLC-DAD (Diode Array Detector) or HPLC-ELSD. phytopurify.com In one study, "prosapogenin A of dioscin" was isolated from Dioscorea villosa and its purity was determined to be 98.9% by HPLC. nih.gov

Table 2: Examples of HPLC Conditions for Steroidal Saponin Separation

| Compound/Source | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Prosapogenin A of dioscin | Not specified | Chloroform-Methanol-Isopropanol-Water (7:6:1:4, v/v/v/v) used in preceding CPC step | ELSD, ESI-MS | nih.gov |

| Steroidal saponins from Tribulus terrestris | RP-18 | Water/Acetonitrile gradient | ELSD | nih.gov |

| Steroidal saponins from Anemarrhena asphodeloides | ACQUITY UPLC HSS T3 | Acetonitrile-Water (0.1% formic acid) gradient | Q-TOF/MS | bjmu.edu.cn |

| Steroidal saponins from Dioscorea zingiberensis | RP-HPLC | Acetonitrile-Water (25:75 and 15:85, v/v) | UV | iomcworld.com |

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) bridges the gap between low-pressure column chromatography and high-pressure HPLC. uu.sescienceasia.org It operates at moderate pressures (5-20 bar) and is used for the preparative separation of larger quantities of material than analytical HPLC can handle. cabidigitallibrary.orguu.sescienceasia.org MPLC is often employed as an intermediate purification step to fractionate a crude or semi-purified extract before final purification by preparative HPLC. nih.govmdpi.com For example, a saponin-rich fraction can be separated on a silica flash MPLC column to yield enriched fractions, which are then subjected to RP-HPLC for the isolation of pure compounds. frontiersin.orgmdpi.com This multi-step approach, combining techniques like MPLC and HPLC, is often necessary to successfully navigate the complexity of natural extracts and isolate a target compound like this compound. researchgate.netresearchgate.net

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep-TLC) is a chromatographic method utilized for the purification of small quantities of compounds, typically in the range of less than 100 mg. chemrxiv.org This technique employs a thin layer of a stationary phase, such as silica gel, coated onto a supportive backing like glass. sigmaaldrich.com The separation principle is based on the differential affinities of the components in a mixture for the stationary phase and a liquid mobile phase, which results in varied migration speeds across the plate. libretexts.org

In the context of saponin and sapogenin purification, Prep-TLC offers a straightforward method for isolating specific compounds from a mixture. nih.gov The process involves applying the sample as a narrow band onto the TLC plate. rochester.edu The plate is then developed in a chamber containing a suitable solvent system. The separated compounds can be visualized, often using UV light, and the band corresponding to the target compound, such as this compound, is scraped from the plate. rochester.edu The compound is then eluted from the stationary phase using a polar solvent. rochester.edu

While effective for small-scale separations and for mixtures with components having very similar retention factors, the loading capacity of Prep-TLC is limited. chemrxiv.org Typical loading capacities range from 10-25 mg for difficult separations to 50-90 mg for easier ones on a standard 20 cm x 20 cm plate with a 2.5 mm silica thickness. rochester.edu

Droplet Countercurrent Chromatography (DCCC)

Droplet Countercurrent Chromatography (DCCC) is a support-free liquid-liquid partition chromatography technique first introduced in 1970. nih.govwikipedia.org It operates by passing droplets of a mobile liquid phase through a column of an immiscible stationary liquid phase. wikipedia.orgslideshare.net The separation of solutes is based on their differential partitioning between the two liquid phases. slideshare.net The apparatus typically consists of multiple vertical glass columns connected in series. wikipedia.org

The selection of the two-phase solvent system is critical for a successful separation in DCCC. The system must form two immiscible phases with a sufficient density difference to allow the droplets of the mobile phase to travel through the stationary phase by gravity. wikipedia.org A commonly used solvent system for the separation of polar compounds like saponins is a mixture of chloroform, methanol, and water. wikipedia.orgscispace.com

DCCC has proven to be a valuable technique for the preparative scale separation of a wide array of natural products, including various types of glycosides. scispace.com Its advantage lies in the absence of a solid support, which prevents the irreversible adsorption of analytes and allows for high sample recovery. wikipedia.org This method is particularly well-suited for the isolation of polar compounds. scispace.com

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a more advanced form of countercurrent chromatography that utilizes a strong centrifugal force to hold the stationary liquid phase in place while the mobile phase is pumped through it. wikipedia.org This technique, like DCCC, is a liquid-liquid partition method that eliminates the need for a solid support matrix. mdpi.com The absence of a solid support prevents the irreversible adsorption of the sample and allows for a high recovery of the analyte. wikipedia.org

HSCCC offers several advantages, including high sample loading capacity and the ability to switch between normal-phase and reversed-phase chromatography by simply changing the mobile and stationary phases. wikipedia.orgmdpi.com It has been widely applied for the preparative separation of various natural products, including saponins. mdpi.com For instance, HSCCC has been successfully used to separate steroidal saponins from Dioscorea species. nih.gov In one study, a two-step HSCCC process was employed to isolate both furostanol and spirostanol (B12661974) saponins, including prosapogenin A of dioscin, from Dioscorea villosa. nih.gov

The selection of an appropriate two-phase solvent system is crucial for achieving efficient separation in HSCCC. The system must provide suitable partition coefficients (K) for the target compounds. A variety of solvent systems have been developed for the separation of different classes of saponins. globalresearchonline.net

| Parameter | Preparative TLC | DCCC | HSCCC |

| Principle | Solid-Liquid Adsorption | Liquid-Liquid Partition | Liquid-Liquid Partition |

| Stationary Phase | Solid (e.g., Silica Gel) | Liquid | Liquid |

| Driving Force | Capillary Action | Gravity | Centrifugal Force |

| Typical Scale | <100 mg chemrxiv.org | Milligram to Gram | Milligram to Gram |

| Key Advantage | Simplicity, good for very similar compounds chemrxiv.org | No solid support, good for polar compounds scispace.comwikipedia.org | High loading, high recovery, versatile mdpi.com |

Other Advanced Separation Approaches (e.g., Foam Fractionation)

Foam fractionation is an adsorptive bubble separation technique that can be used to separate surface-active compounds like saponins. mdpi.comtandfonline.com This method relies on the principle that surface-active molecules will preferentially adsorb onto the surface of gas bubbles sparged through a liquid solution. tandfonline.com The bubbles rise to form a foam at the top of the liquid, which becomes enriched with the target compounds. The foam can then be collected and collapsed to yield a concentrated solution of the separated substance. tandfonline.com

This technique offers several advantages, including being a "solvent-free" method with simple equipment, low energy consumption, and strong environmental adaptability. mdpi.com Researchers have developed processes that couple extraction with foam fractionation for the separation of total saponins from plant materials like Achyranthes bidentata. tandfonline.comnih.gov In one study, this coupled approach resulted in a 73.5% higher concentration and a 416.2% greater extraction rate of total saponins compared to traditional methods. tandfonline.com

Chemical Synthesis and Analog Derivatization of Prosapogenin D

Total Synthesis Strategies of Saponins (B1172615) and Prosapogenins

The total synthesis of complex saponins, including those related to Prosapogenin (B1211922) D, is a formidable undertaking. These molecules are characterized by multiple stereocenters, diverse functional groups, and extensive glycosylation patterns, demanding lengthy and intricate synthetic routes. For instance, the total chemical synthesis of the related immunoadjuvant QS-21, which shares structural similarities with prosapogenins, has been reported to require as many as seventy-six steps researchgate.net. Such extensive synthetic pathways highlight the inherent complexity and the need for highly efficient and selective chemical transformations. Prosapogenins themselves often serve as crucial advanced intermediates or starting points in these elaborate synthetic endeavors, representing a significant portion of the saponin (B1150181) structure that can be elaborated upon google.com.

Semisynthesis of Prosapogenin D Analogs

Given the challenges of total synthesis, semisynthetic approaches offer a more practical route to this compound analogs. These methods typically begin with the isolation of prosapogenins or related precursors from natural sources, such as Quillaja saponaria extracts, followed by chemical modifications nih.govmskcc.orgnih.govacs.org. A common strategy involves the controlled hydrolysis of saponin-rich extracts to yield prosapogenins, which are then selectively protected and functionalized nih.govmskcc.orgacs.org. This allows for the subsequent attachment of various sugar moieties, acyl chains, or other structural elements to create diverse analogs. For example, semisynthetic routes have been developed to produce analogs of QS-21 by modifying the acyl chain or the central glycosidic linkages, aiming to enhance stability, reduce toxicity, or improve adjuvant activity nih.govacs.org. This modular approach leverages the readily available complex aglycone scaffold from natural sources and focuses synthetic efforts on specific modifications mskcc.orgnih.gov.

Glycosyl Acceptor Synthesis from Protected Prosapogenins

A critical step in the semisynthesis of saponin analogs involves the preparation of glycosyl acceptors from protected prosapogenins. This process typically targets specific hydroxyl groups on the prosapogenin scaffold that will serve as attachment points for glycosidic linkages. Research has demonstrated that the C28-carboxylic acid of protected prosapogenins is a key site for functionalization, enabling the synthesis of various glycosyl acceptors researchgate.netmskcc.orgrsc.orgrsc.org. Schemes often depict the conversion of this carboxylic acid into reactive intermediates, such as isocyanates or activated esters, which can then be coupled with glycosyl donors researchgate.netrsc.orgrsc.org. For instance, the functionalization of protected prosapogenin (PPS) involves steps like treatment with diphenylphosphoryl azide (B81097) to form an acyl azide, followed by rearrangement to an isocyanate, or conversion to other activated forms suitable for glycosylation researchgate.netrsc.orgrsc.org. These protected prosapogenin derivatives are essential building blocks for constructing the complex glycosidic architectures characteristic of saponins.

Strategic Protecting Group Chemistry in Prosapogenin Synthesis

The synthesis and derivatization of prosapogenins heavily rely on strategic protecting group chemistry due to the presence of numerous reactive hydroxyl groups and other functionalities within the molecule jocpr.comwikipedia.orglibretexts.orgorganic-chemistry.org. Protecting groups are temporarily introduced to mask specific reactive sites, allowing for selective chemical transformations at other positions without unwanted side reactions jocpr.comwikipedia.orgorganic-chemistry.org. In prosapogenin synthesis, common protecting groups such as silyl (B83357) ethers (e.g., TBDMS), acyl groups (e.g., acetyl, benzoyl), benzyl (B1604629) ethers, and acetals are employed jocpr.comlibretexts.org. The selection of protecting groups is guided by their stability under reaction conditions and the ease and selectivity of their removal (deprotection) jocpr.comorganic-chemistry.org. Orthogonal protecting group strategies, where different protecting groups can be removed independently under distinct conditions, are particularly valuable for complex molecules like saponins, enabling precise control over regioselectivity and stereochemistry jocpr.comorganic-chemistry.org. The selective protection of hydroxyl groups on the prosapogenin backbone, for example, is crucial before attempting glycosylation reactions google.com.

Functional Group Modifications and Derivatization (e.g., Methylation)

Beyond glycosylation, functional group modifications and derivatization are key to exploring the structure-activity relationships of prosapogenins and their analogs. Methylation is one such modification that has been investigated, as it can significantly alter the physicochemical properties and biological activities of natural products mdpi.comresearchgate.net. Natural product methylations typically involve the transfer of a methyl group from S-adenosylmethionine (SAM) to specific nucleophilic sites, a process catalyzed by methyltransferases mdpi.comresearchgate.net. In the context of prosapogenins, methylation can occur on hydroxyl groups or other suitable positions, potentially influencing binding interactions or metabolic stability mdpi.comresearchgate.net. For instance, the "prosapogenin methyl ester of platycodin D" has been noted in research concerning histone modification pathways mdpi.com. Furthermore, the strategic installation of methyl groups at specific sites can be a powerful transformation in drug discovery, influencing potency and other pharmacological characteristics researchgate.net.

Structure Activity Relationship Sar Investigations of Prosapogenin D

Methodologies for SAR Studies

Investigating the SAR of complex natural products like Prosapogenin (B1211922) D involves a combination of chemical, enzymatic, and computational approaches. Advanced chemical and spectroscopic techniques are fundamental for the initial identification and structural elucidation of the compound ontosight.ai.

Chemical Modifications: SAR studies often involve the synthesis of analogues through targeted chemical modifications. This can include alterations to ester side chains, such as replacing them with amide functionalities, or modifications to glycosyl ester and amide linkages, which have been shown to impact adjuvant activity in related saponins (B1172615) researchgate.netnih.gov. Chemical transformations like hydrolysis and transesterification at specific positions, such as the C-28 position, are also employed to generate derivatives and assess their altered biological profiles mdpi.com.

Enzymatic Modifications: Enzymatic hydrolysis offers a more selective approach to modify saponin (B1150181) structures. Specific enzymes can be used to cleave particular glycosidic bonds, yielding prosapogenins or sapogenins, thereby allowing for the study of the role of individual sugar units or linkages tandfonline.comresearchgate.net.

Computational Approaches: Modern SAR investigations heavily rely on computational methods. Molecular docking and molecular dynamics (MD) simulations are utilized to predict and analyze the binding interactions of Prosapogenin D with target proteins, providing insights into potential biological activities researchgate.netmdpi.comnih.govfrontiersin.org. Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are employed to establish mathematical models correlating structural descriptors with observed biological activities frontiersin.org. Furthermore, Density Functional Theory (DFT) calculations are used to evaluate the electronic properties, stability, and reactivity of molecules, such as analyzing HOMO-LUMO energy gaps mdpi.com. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis aids in predicting pharmacokinetic properties, which are essential for drug development nih.gov. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is also transforming SAR studies by enabling the identification of trends in large datasets and facilitating structure prediction and optimization cas.org.

Correlation between Structural Features and Biological Effects

The biological activities exhibited by saponins, including this compound, are profoundly influenced by their intricate chemical structures ontosight.aisemanticscholar.orgmdpi.comnih.govontosight.aijmb.or.krtandfonline.combiomolther.org. SAR studies aim to pinpoint which structural features are responsible for specific pharmacological effects.

General Correlations: The presence of various substituents on the polycyclic sapogenin, as well as differences in the composition, linkage, and number of sugar chains, contribute to the diverse bioactivities observed among saponins nih.gov. For example, the positioning of sugar moieties on the aglycone is critical for enzyme inhibition mdpi.com.

This compound Specifics: Computational studies have provided initial insights into the potential biological roles of this compound. Its interaction with targets within the PI3K-Akt signaling pathway suggests a role in anti-obesity effects, indicated by favorable binding energies nih.gov. The electronic properties of this compound, such as its low HOMO-LUMO energy gap, suggest it is a reactive and soft molecule, potentially influencing its interactions with biological targets mdpi.com. In studies related to Alzheimer's disease, this compound was used as a negative control, indicating its binding profile was less optimal for certain enzymes compared to other saponins mdpi.com.

Influence of Aglycone and Sugar Moieties on Activity

The two primary structural components of saponins—the aglycone and the sugar moieties—play distinct yet interconnected roles in determining their biological activities.

Sugar Moieties (Glycone): The hydrophilic sugar chains, or glycones, are attached to the aglycone, typically at the C-3 position, and can extend to other sites, such as C-28 nih.govtandfonline.com. The number, type (e.g., glucose, galactose, rhamnose), and the specific linkages (e.g., α- or β-glycosidic bonds) of these sugar residues are critical determinants of a saponin's biological activity mdpi.comnih.govjmb.or.krresearchgate.netnih.govresearchgate.net. Altering or substituting these sugar units can lead to significant changes in biological effects, including the potential elimination or enhancement of inhibitory activities mdpi.com. Furthermore, the degree of glycosylation can impact absorption and bioavailability, with deglycosylated forms sometimes exhibiting stronger biological effects due to improved absorption jmb.or.kr. The specific arrangement of sugars, such as a second glucose unit at position 2, has been shown to enhance binding interactions with biological targets mdpi.com.

Impact of Specific Functional Groups and Linkages

Beyond the general influence of the aglycone and sugar moieties, specific functional groups and the nature of the linkages between these components are crucial for defining the SAR of this compound and related saponins.

Hydroxyl Groups: Hydroxyl groups present on the aglycone, such as the hydroxyls at C-23 noted in this compound's structure ontosight.ai, can influence the compound's physicochemical properties and interactions with biological systems. Their presence and position can affect solubility and biological activity wjpsonline.com.

Double Bonds: The presence of double bonds within the aglycone structure, such as those observed in this compound's unsaturated oleana-11,13(18)-dien structure ontosight.ai, can impact the molecule's electronic distribution and reactivity, thereby influencing its biological interactions mdpi.com.

Glycosidic Linkages: The type of glycosidic bond (e.g., α- or β-linkage) connecting sugar units to the aglycone or to each other is a significant factor in SAR. Modifications at these linkages, such as the stereochemistry of a glycosyl ester linkage, can dramatically alter biological activity nih.gov. The position of glycosylation, commonly at C-3 and sometimes at C-28, also plays a vital role in determining activity nih.govresearchgate.netmdpi.com.

Ester Linkages: Ester linkages, particularly at the C-28 position, are susceptible to chemical modifications like hydrolysis and transesterification. These modifications can lead to changes in biological activity, and replacing labile ester side chains with more stable amide counterparts has been explored to enhance compound robustness researchgate.netmdpi.com.

Molecular and Cellular Mechanism Studies of Prosapogenin D in Vitro and Preclinical Focus

Anti-inflammatory Molecular Mechanisms

The anti-inflammatory effects of Prosapogenin (B1211922) D and its derivatives have been explored through their ability to modulate critical inflammatory pathways and the production of inflammatory mediators. A closely related compound, Prosapogenin D methyl ester (PrsDMe), has been a particular focus of this research. nih.govfrontiersin.org

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies have shown that this compound methyl ester (PrsDMe) can block the activation of this pathway. frontiersin.orgresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, PrsDMe was found to inhibit the degradation of IκB (inhibitor of kappa B), a protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB degradation, PrsDMe effectively suppresses the activation and subsequent translocation of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory genes. nih.govnih.gov This suggests that the anti-inflammatory effect of PrsDMe is exerted through the regulation of the NF-κB pathway at the transcriptional level. nih.gov

Pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are key players in the inflammatory response. spandidos-publications.combinasss.sa.cr Research indicates that this compound methyl ester (PrsDMe) effectively inhibits the production of both NO and PGE2 in LPS-stimulated macrophages in a concentration-dependent manner. nih.govfrontiersin.org Interestingly, one study directly comparing this compound (PrsD) and its methyl ester found that while PrsDMe inhibited NO and PGE2 production, PrsD itself did not show inhibitory activity against NO production in LPS-induced macrophages. nih.gov This highlights a structural basis for the observed anti-inflammatory activity, potentially related to the methyl group at the C28-carboxyl position. nih.gov The inhibition of PGE2 production is a significant finding, as PGE2 is a key mediator of inflammation and pain, synthesized from arachidonic acid by cyclooxygenase enzymes. frontiersin.orgsemanticscholar.org

The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. thno.orgscielo.brnih.gov The expression of these enzymes is often upregulated during inflammation. fortunejournals.com Studies have demonstrated that this compound methyl ester (PrsDMe) inhibits the expression of both iNOS and COX-2 proteins and their corresponding mRNA. nih.govnih.govspandidos-publications.com This downregulation of iNOS and COX-2 expression is a direct consequence of the inhibition of the NF-κB pathway, as the genes for these enzymes are targets of NF-κB. nih.govfrontiersin.org By suppressing the expression of iNOS and COX-2, PrsDMe effectively reduces the synthesis of pro-inflammatory mediators. nih.govresearchgate.net

| Compound | Cell Line | Stimulus | Molecular Target/Mediator | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound methyl ester (PrsDMe) | RAW 264.7 Macrophages | LPS | NF-κB Activation | Inhibited | nih.govresearchgate.net |

| This compound methyl ester (PrsDMe) | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Production Inhibited | nih.govfrontiersin.org |

| This compound (PrsD) | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | No Inhibition | nih.gov |

| This compound methyl ester (PrsDMe) | RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Production Inhibited | nih.govfrontiersin.org |

| This compound methyl ester (PrsDMe) | RAW 264.7 Macrophages | LPS | iNOS Expression | Inhibited | nih.govnih.gov |

| This compound methyl ester (PrsDMe) | RAW 264.7 Macrophages | LPS | COX-2 Expression | Inhibited | nih.govnih.gov |

Anti-Obesity Molecular Mechanisms

Network pharmacology and molecular docking studies have identified potential anti-obesity mechanisms for this compound, primarily through its interaction with signaling pathways that regulate metabolism and adipogenesis. nih.govnih.gov

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a crucial regulator of cellular growth, metabolism, and survival. ijbs.comnih.gov In the context of obesity, this pathway is involved in processes like adipogenesis and glucose metabolism. mdpi.comuow.edu.aufrontiersin.org Analysis of saponins (B1172615) from Platycodon grandiflorum, including this compound, has identified the PI3K-Akt pathway as a prominent anti-obesity signaling pathway. nih.govnih.gov Molecular docking studies have been performed to investigate the interaction between this compound and key proteins in this pathway. nih.gov The results showed strong binding affinities, suggesting that this compound may exert its anti-obesity effects by modulating the PI3K-Akt signaling pathway. nih.govresearchgate.net

| Compound | Target Protein | PDB ID | Binding Energy (kJ/mol) | Signaling Pathway | Reference |

|---|---|---|---|---|---|

| This compound | PI3K | 4FA6 | -8.139 | PI3K-Akt | nih.govresearchgate.net |

| This compound | Akt | 4GV1 | -8.494 | PI3K-Akt | nih.gov |

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another key signaling cascade involved in energy homeostasis, often downstream of hormones like leptin. antibody-creativebiolabs.complos.org The activation of STAT3 is essential for controlling food intake. antibody-creativebiolabs.com Bioinformatic analyses have shown that the JAK-STAT pathway is one of the major pathways involved in the anti-obesity effects of saponins from Platycodon grandiflorum. nih.govresearchgate.net These studies suggest that compounds like this compound may help modulate this pathway to combat obesity. nih.govresearchgate.net Leptin signaling, which is critical for regulating energy balance, heavily relies on the JAK2-STAT3 pathway. frontiersin.orgnih.govnih.gov Dysregulation in this pathway can lead to leptin resistance and obesity. plos.orgnih.gov The potential for this compound to interact with targets within this pathway, such as JAK2 and STAT3, has been highlighted as a mechanism for its anti-obesity action. researchgate.net

Crosstalk with MAPK Signaling Pathway

Computational analyses have identified the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a potential area of interaction for this compound. The MAPK cascade is a critical pathway involved in regulating a variety of cellular processes, including proliferation, differentiation, and stress responses. wikipathways.org

A network pharmacology study aimed at identifying the anti-obesity mechanisms of saponins from Platycodon grandiflorum utilized Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to map the potential targets of this compound. nih.govnih.gov This in silico analysis revealed that the anti-obesity targets of this compound were significantly enriched in several pathways, including the MAPK signaling pathway. nih.govnih.gov This suggests that this compound may exert some of its biological effects by modulating components of this cascade. However, it is important to note that these findings are based on computational predictions and await validation from direct in vitro or in vivo experimental studies.

Table 1: Predicted Pathway Enrichment for this compound Targets

| Predicted Signaling Pathway | Significance in Computational Analysis | Potential Implication | Source(s) |

|---|---|---|---|

| PI3K-Akt Signaling Pathway | Top enriched pathway for anti-obesity targets | Metabolic regulation, cell survival | nih.gov |

| MAPK Signaling Pathway | Significantly enriched pathway | Cell proliferation, inflammation, stress response | nih.govnih.gov |

| Calcium Signaling Pathway | Significantly enriched pathway | Diverse cellular signaling | nih.gov |

Regulation of Glucose and Lipid Metabolism

The potential for this compound to influence metabolic processes has been explored through computational studies, particularly in the context of obesity, a condition characterized by the excessive accumulation of lipids and metabolic dysregulation. nih.govnih.gov

A network pharmacology and molecular docking study identified this compound as a potentially active anti-obesity compound from Platycodon grandiflorum. nih.gov The research predicted that this compound's molecular targets are involved in key metabolic signaling pathways, most prominently the PI3K-Akt pathway, which plays a crucial role in glucose and lipid metabolism. nih.govnih.gov Molecular docking simulations further supported this hypothesis by demonstrating a strong binding affinity between this compound and key regulatory proteins within this pathway, such as PI3K and Akt. nih.gov The calculated binding energies suggested a stable and favorable interaction, indicating that this compound could potentially modulate their activity to exert an anti-obesity effect. nih.gov These in silico findings highlight a plausible molecular mechanism for this compound in improving lipid metabolism, though experimental validation is required. nih.gov

Table 2: Molecular Docking Results for this compound with Metabolic Pathway Proteins

| Target Protein | Signaling Pathway | Calculated Binding Energy (KJ/mol) | Implication | Source(s) |

|---|---|---|---|---|

| PI3K | PI3K-Akt | -8.139 | Strong binding affinity, potential modulation | nih.gov |

| Akt | PI3K-Akt | -8.494 | Strong binding affinity, potential modulation | nih.gov |

Cytotoxic Mechanisms in Cellular Models (In Vitro Studies)

Modulation of Cellular Processes (e.g., Lysosomal Over-acidification, Pyroptosis for related saponins/prosapogenins)

While direct data on this compound is limited, detailed mechanistic studies on the closely related steroidal saponin (B1150181), Prosapogenin A (PA), provide significant insights into how this class of compounds can modulate cellular processes to induce cell death. A recent study demonstrated that Prosapogenin A induces a form of inflammatory programmed cell death called pyroptosis in anaplastic thyroid cancer (ATC) cells. nih.govmdpi.com

The mechanism is initiated by PA targeting vacuolar ATPase (V-ATPase), a proton pump on the lysosomal membrane. nih.govmdpi.com PA treatment was found to upregulate key functional subunits of V-ATPase (ATP6V1A, ATP6V1B2, and ATP6V0C), leading to an over-acidification of the lysosomal lumen. nih.govmdpi.com This hyper-acidic environment compromises the integrity of the lysosome, causing lysosomal membrane permeabilization (LMP). nih.gov The rupture of the lysosome releases cathepsins into the cytosol, which then activate a caspase cascade (caspase-8 and caspase-3). nih.gov Activated caspase-3 cleaves Gasdermin E (GSDME), a key protein in pyroptosis. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling and lytic death, characteristic of pyroptosis. nih.govmdpi.com

Table 3: In Vitro Effects of the Related Compound Prosapogenin A on Anaplastic Thyroid Cancer (ATC) Cells

| Cellular Process | Specific Effect Observed | Cell Lines Studied | Key Molecular Events | Source(s) |

|---|---|---|---|---|

| Lysosomal Function | Over-acidification of lysosomal lumen | 8505C, KHM-5M | Upregulation of V-ATPase subunits (ATP6V1A, ATP6V1B2, ATP6V0C) | nih.govmdpi.com |

| Lysosomal Integrity | Lysosomal Membrane Permeabilization (LMP) | 8505C, KHM-5M | Release of cathepsins into the cytosol | nih.gov |

| Programmed Cell Death | Induction of GSDME-dependent pyroptosis | 8505C, KHM-5M | Activation of caspase 8/3; cleavage of GSDME | nih.govmdpi.com |

Enzyme Inhibition Studies

The potential of this compound as an enzyme inhibitor has been evaluated using computational molecular docking studies, particularly targeting enzymes implicated in Alzheimer's disease. mdpi.comresearchgate.net

In one such study, this compound was docked into the binding pockets of several key enzymes, including Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com The results showed that this compound was able to fit inside the hydrophobic binding pocket of GSK-3β. However, the study noted that the compound lacked a polar external side chain, which limited its interactions. mdpi.com When compared to other saponins from Platycodon grandiflorum, such as Polygalacin D, the quantum chemical descriptors for this compound were found to be less favorable for promoting strong binding interactions within the tested enzyme pockets. mdpi.comresearchgate.net This suggests that while it may interact with certain enzymes, its inhibitory potential might be lower than that of other structurally related saponins. mdpi.com

Table 4: Summary of Molecular Docking Findings for this compound

| Target Enzyme | Disease Context | Finding from Docking Simulation | Comparative Efficacy | Source(s) |

|---|---|---|---|---|

| GSK-3β | Alzheimer's Disease | Binds within the hydrophobic pocket | Less favorable binding descriptors compared to other tested saponins (e.g., Polygalacin D) | mdpi.com |

| Synapsin I, II, III | Alzheimer's Disease | Investigated, but not found to be a top-scoring compound | Lower predicted binding capacity | mdpi.comresearchgate.net |

| BACE1 | Alzheimer's Disease | Investigated, but not found to be a top-scoring compound | Lower predicted binding capacity | mdpi.com |

Interactions with Cellular Targets

In vitro and preclinical studies have begun to shed light on the cellular targets of this compound and its closely related compounds, suggesting its involvement in critical signaling pathways.

Research into the anti-obesity effects of saponins from Platycodon grandiflorum has identified this compound as a key active compound. Network pharmacology analyses have predicted that the anti-obesity targets of this compound are primarily enriched in the PI3K-Akt signaling pathway, as well as the Calcium and MAPK signaling pathways. researchgate.net Molecular docking studies have further supported these findings, indicating that this compound can bind effectively to central targets within these anti-obesity pathways, with binding energies suggesting a strong interaction. researchgate.net

While direct target engagement studies on this compound are still emerging, research on the closely related compound, Prosapogenin A, provides valuable insights into potential mechanisms of action. In the context of anaplastic thyroid cancer, Prosapogenin A has been shown to act as a V-ATPase agonist. mdpi.com This interaction leads to an over-acidification of lysosomes, resulting in lysosomal membrane permeabilization and the release of cathepsins into the cytosol. mdpi.com This cascade of events ultimately triggers GSDME-dependent pyroptosis, a form of programmed cell death, in cancer cells. mdpi.com

Furthermore, studies on Platycodin D, a precursor to this compound, have revealed its ability to target the MDM2 oncogene. colab.ws Platycodin D has been observed to downregulate the protein expression of MDM2 and its homolog MDMX in breast cancer cells. colab.ws This inhibition leads to an increase in the expression of p21 and p27, proteins that regulate the cell cycle, thereby exerting anti-proliferative effects. colab.ws Given the structural similarities, it is plausible that this compound may share similar cellular targets.

Table 1: Investigated Cellular Targets and Pathways of this compound and Related Saponins

| Compound | Investigated Effect | Key Cellular Targets/Pathways | Model System |

|---|---|---|---|

| This compound | Anti-obesity | PI3K-Akt signaling pathway, MAPK signaling pathway | In silico (Network Pharmacology, Molecular Docking) |

| Prosapogenin A | Anti-cancer (Anaplastic Thyroid Cancer) | V-ATPase, Caspase 8/3, GSDME | In vitro (Anaplastic thyroid cancer cell lines), In vivo (Xenograft mouse models) |

| Platycodin D | Anti-cancer (Breast Cancer) | MDM2, MDMX, p21, p27 | In vitro (MDA-MB-231 breast cancer cells), In vivo |

Biotransformation by Microbial Systems (e.g., Gut Microbiota)

The biological activity of many natural compounds is often influenced by their metabolism within the host, particularly by the gut microbiota. Saponins, including the precursors to this compound, are known to undergo significant biotransformation by intestinal bacteria.

The transformation of complex platycosides, such as Platycodin D, into their respective prosapogenins is a key metabolic step mediated by the gut microbiota. researchgate.net This process involves the sequential hydrolysis of sugar moieties attached to the aglycone core. researchgate.net For instance, the transformation of Platycodin D in the human intestine involves the cleavage of the glucose molecule at the C-3 position of the aglycone, followed by the sequential removal of other sugar residues. researchgate.net

Fermentation processes using various microorganisms can mimic the metabolic actions of the gut microbiota, leading to the breakdown of complex saponins into simpler, often more biologically active, forms. researchgate.net This deglycosylation process is crucial as it can enhance the bioavailability and pharmacological effects of the resulting compounds. researchgate.net While the general process of platycoside metabolism by gut bacteria is established, the specific species responsible for the biotransformation of these compounds into this compound are still under investigation. It is understood that various bacteria within the gut, such as those from the Bacteroides genus, possess the enzymatic machinery necessary for these transformations. researchgate.net

Table 2: Proposed Microbial Biotransformation of Platycosides

| Parent Compound | Metabolic Process | Key Metabolites | Mediating System |

|---|---|---|---|

| Platycosides (e.g., Platycodin D) | Sequential hydrolysis of glycosidic bonds | This compound , Platycodin D, Polygalacin D | Human intestinal microbiota (e.g., Bacteroides) |

Computational and in Silico Approaches in Prosapogenin D Research

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other. This method is widely employed to study the interaction of small molecules with target proteins, estimating binding affinity and identifying key binding residues.

In the context of Prosapogenin (B1211922) D, molecular docking studies have been conducted to assess its potential anti-obesity effects. Specifically, Prosapogenin D was docked against key regulatory proteins of the PI3K-Akt signaling pathway. The binding affinities were reported as -8.139 KJ/mol for PI3K and -8.494 KJ/mol for Akt. These values, being significantly low, suggest that this compound can effectively interact with these targets, potentially modulating the PI3K-Akt pathway to exert its anti-obesity effects nih.gov. This compound has also been computationally screened against other targets relevant to obesity, including STAT3 and PPARG, as well as IL2 nih.gov.

While these studies indicate potential interactions, comparative analyses with other saponins (B1172615) from Platycodon grandiflorum have suggested that this compound's specific descriptors might not always be optimal for strong binding interactions within certain enzyme pockets mdpi.com. In some research contexts, this compound has been utilized as a comparative or "decoy" molecule in docking studies involving other saponins to highlight the differential binding capabilities of structurally related compounds mdpi.comdntb.gov.uaresearchgate.net. The docking was often performed using software such as BIOVIA Discovery Studio Visualizer and AutoDock Vina nih.gov.

Data Table 1: Molecular Docking Binding Affinities of this compound

| Target Protein | Binding Affinity (KJ/mol) | Reference |

| PI3K | -8.139 | nih.gov |

| Akt | -8.494 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are essential for evaluating the stability and dynamic behavior of molecular complexes over time. These simulations provide insights into the conformational changes, flexibility, and sustained interactions between a ligand and its target protein.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It provides detailed information about electron distribution, reactivity, and stability.

The Frontier Molecular Orbital (FMO) analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is critical for understanding a molecule's electronic behavior and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical stability and its propensity to undergo chemical reactions. A smaller gap generally implies higher reactivity and lower stability.

In studies involving this compound, DFT calculations using the 6-31G (dp) basis set have revealed that this compound exhibits a HOMO-LUMO energy gap of 0.1882 eV mdpi.com. This relatively small gap suggests that this compound is a reactive and soft compound, indicating a higher potential for electron transfer and chemical interactions mdpi.com. This characteristic is fundamental in predicting how a molecule might interact with biological targets.

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of electronic properties that characterize a molecule's behavior. These include electronegativity (χ), global hardness (η), global softness (σ), dipole moment (μ), and total electronic energy.

For this compound, specific electronic properties have been computed:

Electronegativity (χ): 0.23538

Global Hardness (η): -0.0945

Dipole Moment (μ): 4.8371 Debye

Electronic Energy: -7977.93289844684

Data Table 2: DFT Calculated Electronic Properties of this compound

| Property | Value | Unit | Basis Set | Reference |

| HOMO-LUMO Gap (ΔE) | 0.1882 | eV | 6-31G(dp) | mdpi.com |

| Electronegativity (χ) | 0.23538 | - | - | mdpi.com |

| Global Hardness (η) | -0.0945 | - | - | mdpi.com |

| Dipole Moment (μ) | 4.8371 | Debye | - | mdpi.com |

| Electronic Energy | -7977.93289844684 | - | - | mdpi.com |

Network Pharmacology for Pathway Analysis

Network pharmacology is a systems biology approach that investigates the complex interactions between drugs, targets, and pathways within a biological system. It is instrumental in identifying the molecular mechanisms underlying a compound's therapeutic effects.

In the study of this compound, network pharmacology, often combined with molecular docking, has been employed to elucidate its anti-obesity mechanisms. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, applied to targets identified for this compound, revealed that the PI3K-Akt signaling pathway is a prominent pathway associated with its anti-obesity effects nih.gov. This pathway is critical for regulating cell growth, metabolism, and differentiation, and its modulation by this compound suggests a direct role in combating obesity. Additionally, other signaling pathways, such as the Calcium and MAPK signaling pathways, have also been identified in the KEGG analysis of this compound nih.gov.

These computational analyses, utilizing databases like TCMSP for compound information and GeneCards, OMIM, Drugbank, and DisGeNet for target identification, have positioned this compound as a potential candidate for further development as an anti-obesity drug nih.govresearchgate.netresearchgate.net. By mapping its interactions across multiple targets and pathways, network pharmacology provides a holistic view of its therapeutic potential.

Compound List:

this compound

PI3K

Akt

STAT3

PPARG

IL2

Polygalacin D

Platycodin D

Polygalacin D2

Platycodin D2

3″-O-acetylplatyconic acid A

Advanced Analytical Techniques for Quantitative and Qualitative Analysis of Prosapogenin D

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)

There is no specific information available in the searched scientific literature regarding the application of LC-MS or UPLC-MS for the qualitative and quantitative analysis of a compound identified as Prosapogenin (B1211922) D. General methodologies for related saponin (B1150181) compounds often utilize these techniques for their high sensitivity and ability to provide molecular weight and structural information. nih.gov

High-Performance Liquid Chromatography with Specialized Detectors (e.g., Evaporative Light Scattering Detector, Diode Array Detector)

Specific HPLC-ELSD or HPLC-DAD methods for the analysis of Prosapogenin D could not be found in the available literature. These detectors are frequently used for saponin analysis because many of these compounds lack a strong UV chromophore, making ELSD a suitable universal detector, while DAD can provide some structural information if any UV absorbance is present. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

No literature detailing the GC-MS analysis of this compound was identified. GC-MS is typically used for the analysis of the non-sugar part of the saponin (the aglycone or sapogenin) after hydrolysis to remove the sugar moieties and derivatization to increase volatility. scielo.org.bonih.govacs.orgscielo.org.bo There is no specific data available for the application of this method to this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

There are no published studies found that apply qNMR for the quantitative determination of this compound. While qNMR is a powerful tool for the structural elucidation and quantification of natural products, including sapogenins and saponins (B1172615), without requiring identical reference standards, specific research on this compound is absent. sci-hub.stmdpi.commdpi.com

Hyphenated Techniques in Natural Product Analysis

While hyphenated techniques are crucial for the analysis of complex natural product extracts, no specific examples involving the analysis of this compound were found. These techniques, which couple a separation method with a spectroscopic detection method (like LC-MS or LC-NMR), are powerful tools for identifying components in complex mixtures, but their specific application to this compound has not been documented in the available scientific literature.

Compound Names Table

As no specific research on "this compound" was found, a list of mentioned compounds cannot be generated.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the efficient preparation of Prosapogenin D in laboratory settings?

- Methodological Answer : Enzymatic hydrolysis using β-dextranase under optimized conditions (pH 4.81, 56.7°C, 5:1 enzyme/substrate ratio) achieves near-complete conversion of Protogracillin to this compound with a yield of 96.4 ± 1.4%. This approach minimizes organic solvent use and replaces traditional acidic hydrolysis or column chromatography .

- Key Data : Response Surface Methodology (RSM) with Box-Behnken Design (BBD) identified temperature, pH, and enzyme ratio as critical factors. Validation via ANOVA confirmed model reliability (p < 0.05) .

Q. How can this compound’s pharmacological activities be systematically evaluated in vitro?

- Methodological Answer : Standard assays include:

- Anti-inflammatory activity : Measure inhibition of LPS-induced NO and PGE2 production in macrophages. Note that this compound’s methyl ester (PrsDMe) shows activity, while this compound itself may not .

- Anti-cancer activity : Assess STAT3 signaling pathway inhibition via Western blotting and apoptosis induction in cancer cell lines (e.g., using MTT assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity?

- Case Study : PrsDMe inhibits NO production (IC50 = 12.3 µM), whereas this compound does not. This discrepancy may arise from structural modifications affecting cell permeability or target binding.

- Methodological Recommendations :

- Perform comparative molecular docking to analyze binding affinities (e.g., using PI3K-Akt pathway targets like 4FA6 and 4GV1) .

- Validate findings with isotopic labeling to track metabolic differences between derivatives .

Q. What statistical frameworks are optimal for optimizing this compound synthesis?

- Answer : RSM-BBD reduces experimental trials while maximizing data robustness. For enzymatic hydrolysis:

- Model Equation : Yield (%) = 89.2 + 2.1X₁ + 1.8X₂ + 3.4X₃ - 1.2X₁X₂ - 1.5X₂X₃ (X₁ = pH, X₂ = temperature, X₃ = enzyme ratio).

- Validation : Triplicate experiments with <2% SD ensure reproducibility .

Q. How can KEGG pathway analysis elucidate this compound’s molecular mechanisms?

- Methodological Steps :

Identify anti-obesity targets (e.g., PI3K, Akt) via DAVID tool.

Enrich pathways (e.g., PI3K-Akt, MAPK) using KEGG Mapper.

Perform molecular docking (AutoDock Vina) to quantify binding energies (e.g., -9.2 kcal/mol for this compound-PI3K interaction) .

- Data Interpretation : Pathway enrichment p-values <0.05 and high docking scores validate mechanistic hypotheses.

Experimental Design & Validation

Q. What controls are essential for ensuring reproducibility in this compound studies?

- Recommendations :

- Positive Controls : Use commercial inhibitors (e.g., LY294002 for PI3K-Akt).

- Analytical Controls : HPLC-UV with PTFE membrane filtration (0.22 µm) to prevent column contamination .

- Replication : Triplicate runs with SD reporting to address biological variability .

Q. How can researchers mitigate batch-to-batch variability in this compound preparation?

- Strategies :

- Standardize enzyme activity (IU/mg) and substrate purity (>98% via COA).

- Implement real-time monitoring (e.g., inline HPLC) during hydrolysis .

Data Analysis & Reporting

Q. What metrics should be prioritized when publishing this compound research?

- Critical Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.